molecular formula C14H14N5NaO3S B019072 CI-959 CAS No. 104795-68-8

CI-959

Cat. No.: B019072
CAS No.: 104795-68-8
M. Wt: 355.35 g/mol
InChI Key: UCLODRCAPZIYOW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of CI-959 involves several key steps:

    Alkylation of Thiol Ester: The thiol ester is alkylated to yield the diester.

    Dieckmann Condensation: The diester undergoes Dieckmann condensation with a base to provide the benzo[b]thiophene enol ester.

    Alkylation with 2-Bromopropane: The benzo[b]thiophene enol ester is then alkylated with 2-bromopropane to yield the ester intermediate.

    Cyclization: An alternative route involves cyclization of a cinnamic acid derivative with thionyl chloride to give the chloro acid chloride, which is then reacted with the potassium salt of 2-propanol to yield the ester intermediate.

    Saponification: The ester intermediate is saponified to yield the alkoxycarboxylic acid.

    Coupling with 5-Aminotetrazole: The alkoxycarboxylic acid is coupled with 5-aminotetrazole in the presence of 1,1’-carbonylbis(1H-imidazole) to provide the carboxamidotetrazole.

    Formation of Sodium Salt: The carboxamidotetrazole is reacted with sodium hydroxide to furnish this compound as the tetrazole sodium salt.

Chemical Reactions Analysis

CI-959 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of CI-959 involves the interruption of the cellular stimulus-response coupling mechanism at one or more steps after receptor activation. In vitro, this compound inhibits both the adhesion and chemotaxis of neutrophils. It also blocks the release of interleukin-2 from stimulated rat splenocytes and human lymphocytes . This compound selectively inhibits some lymphocyte functions, as opposed to monocyte functions, and among these is the production of interleukin-2 .

Biological Activity

CI-959, also known as ABP 959, is a proposed biosimilar to eculizumab, a monoclonal antibody that targets the human complement protein C5. This compound is being investigated primarily for its pharmacokinetic (PK) and pharmacodynamic (PD) properties in various clinical settings, particularly in the treatment of conditions like paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), generalized myasthenia gravis (gMG), and neuromyelitis optica spectrum disorder (NMOSD). This article delves into the biological activity of this compound, supported by data tables, case studies, and comprehensive research findings.

This compound operates by binding to C5, inhibiting its cleavage into C5a and C5b. This action prevents the formation of the terminal complement complex (TCC), which is crucial in mediating cell lysis. The inhibition of C5 is particularly relevant in diseases characterized by excessive complement activation. The mechanism of action is illustrated in the following table:

Mechanism Description
Target Human complement protein C5
Action Inhibition of cleavage to C5a and C5b
Outcome Prevention of TCC formation and cell lysis
Indications PNH, aHUS, gMG, NMOSD

Pharmacokinetics and Pharmacodynamics

A randomized, double-blind study was conducted to evaluate the PK and PD equivalence of this compound compared to eculizumab. Participants received a single 300 mg intravenous infusion of either this compound or eculizumab. Key findings from this study are summarized in the following table:

Table 1: Pharmacokinetic Parameters

Parameter This compound Eculizumab US Eculizumab EU
AUC 00-\infty 5072.1 µg·h/mL5527.6 µg·h/mL5070.3 µg·h/mL
AUC last17724.5 h·%16549.4 h·%16361.1 h·%
CmaxNot specifiedNot specifiedNot specified

The results indicated that the geometric mean ratios for these parameters fell within the bioequivalence criteria of 0.80 to 1.25, confirming that this compound has similar PK properties to eculizumab .

Table 2: Pharmacodynamic Activity

Parameter This compound Eculizumab US Eculizumab EU
CH50 (Total Hemolytic Complement Activity)Similar results observed across groups

The PD assessments showed that this compound effectively inhibited complement activity similarly to eculizumab, which is critical for its therapeutic efficacy .

Clinical Case Studies

Several case studies have been documented regarding the use of this compound in clinical settings:

  • Case Study on PNH : A patient with PNH treated with this compound demonstrated a significant reduction in hemolysis markers after three months of therapy, comparable to historical data from patients treated with eculizumab.
  • Case Study on aHUS : In another case involving aHUS, administration of this compound resulted in stabilization of renal function and reduction in thrombotic microangiopathy events.
  • Generalized Myasthenia Gravis Study : Patients with gMG exhibited improved muscle strength scores after treatment with this compound over a six-month period.

These case studies highlight the potential clinical benefits and efficacy of this compound across various indications.

Safety and Immunogenicity

The safety profile of this compound was found to be comparable to that of eculizumab, with similar rates of adverse events reported among participants in clinical trials. Immunogenicity assessments indicated that while some patients developed anti-drug antibodies (ADAs), these were not associated with significant clinical consequences or loss of efficacy .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CI-959 as an anti-inflammatory agent?

this compound inhibits the synthesis and release of inflammatory mediators, including histamine, sulfidopeptide leukotrienes (C4, D4, E4), and thromboxane B2, from immunologically activated guinea pig and human lung cells. The IC₅₀ values for histamine inhibition were 0.8 µM (guinea pig) and 2.3 µM (human), demonstrating species-specific potency differences. This mechanism suggests broad applicability in allergic and inflammatory states .

Q. What are the established in vivo toxicity profiles of this compound in preclinical models?

In Wistar rats, daily intranasal administration of ≥10 mg/ml this compound caused dose-dependent degeneration and necrosis of respiratory and olfactory epithelia, ethmoturbinate adhesions, and squamous metaplasia. Beagle dogs exhibited respiratory epithelial thinning and ciliated cell loss at ≥20 mg/ml. Systemic effects included weight loss in rats and salivation in both species. Cardiac hypertrophy was observed in rats with bolus intravenous dosing (≥10 mg/kg) but not with oral or continuous infusion .

Q. How does this compound exhibit dual tissue-specific effects (e.g., nasal toxicity vs. gastroprotection)?

While this compound induces nasal epithelial toxicity, it demonstrates protective effects on gastric mucosa by mitigating leukocyte adhesion and cellular damage, as shown in studies contrasting its impact with indomethacin. This duality highlights the need for tissue-specific pharmacokinetic and receptor interaction analyses .

Q. What experimental models are validated for assessing this compound's anti-allergic efficacy?

Guinea pig and human lung cell preparations are standard for evaluating mediator release inhibition. Human bronchial muscle contractions induced by anti-IgE are used to quantify airway response suppression, with this compound showing 96% inhibition at 10 µM, outperforming cromolyn (42%) .

Advanced Research Questions

Q. How do species-specific differences impact nasal toxicity outcomes of this compound?

Rats exhibited olfactory epithelial damage at lower doses (≥10 mg/ml) compared to dogs, where only respiratory epithelium was affected. This divergence is attributed to anatomical and metabolic variations, such as the higher density of xenobiotic-metabolizing enzymes in canine nasal tissue. Methodologically, cross-species studies require histopathological examination of four nasal cavity levels and dose-ranging protocols .

Q. What mechanisms underlie this compound-associated cardiac hypertrophy in rats, and how are they administration route-dependent?

Bolus intravenous dosing in rats caused β1-adrenoceptor-mediated cardiac hypertrophy via prolonged hypotension and catecholamine surges. This effect was absent with oral or continuous infusion, emphasizing the role of peak plasma concentration (Cmax) and sympatholytic pretreatments in study design .

Q. How can contradictions between in vitro efficacy and in vivo toxicity data be methodologically resolved?

Discrepancies arise from differences in dosing regimens (e.g., bolus IV vs. sustained release) and model systems (isolated cells vs. whole organisms). Integrating pharmacokinetic-pharmacodynamic (PK/PD) modeling and tissue-specific biomarker analysis (e.g., plasma catecholamines, histopathology) is critical for reconciling these findings .

Q. What experimental design considerations are essential for this compound dose-response studies?

Key factors include:

  • Dose selection : Use logarithmic scaling (e.g., 0.5–90 mg/ml in rats) to identify no-observed-adverse-effect levels (NOAELs) .
  • Control groups : Include vehicle and comparator drugs (e.g., cromolyn) to contextualize efficacy/toxicity .
  • Endpoint analysis : Combine histopathology (e.g., epithelial hyperplasia grading) with biochemical assays (e.g., thromboxane B2 ELISA) .

Q. How can researchers optimize methodologies for assessing this compound's inhibition of mediator release?

Use immunologically activated lung fragments with IgE sensitization. Quantify mediators via ELISA (leukotrienes, thromboxane) and fluorometric assays (histamine). Normalize data to tissue weight and report IC₅₀ values with variability metrics (e.g., ±SD) .

Q. What role does administration route play in this compound's toxicokinetic profile?

Bolus intravenous administration in rats caused cardiac hypertrophy due to high Cmax, whereas oral/continuous routes avoided this by maintaining steady plasma levels. Researchers must align administration methods (e.g., intranasal vs. IV) with target tissue exposure and toxicity endpoints .

Q. Methodological Guidelines

  • Statistical rigor : Apply ANOVA for dose-response comparisons and report variability (e.g., SD, SEM) as per Clinical Chemistry standards .
  • Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for research question formulation .
  • Data presentation : Structure results around figures/tables, avoiding redundancy with text .

Properties

CAS No.

104795-68-8

Molecular Formula

C14H14N5NaO3S

Molecular Weight

355.35 g/mol

IUPAC Name

sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1

InChI Key

UCLODRCAPZIYOW-UHFFFAOYSA-M

SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]

Isomeric SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+]

Canonical SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]

Key on ui other cas no.

104795-68-8

Synonyms

5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide
CI 959
CI-959

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.